Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate
Brand Name: Vulcanchem
CAS No.: 400823-29-2
VCID: VC6520428
InChI: InChI=1S/C15H14ClFN2O4/c1-3-22-11(20)7-18-15(21)12-8(2)23-19-14(12)13-9(16)5-4-6-10(13)17/h4-6H,3,7H2,1-2H3,(H,18,21)
SMILES: CCOC(=O)CNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C
Molecular Formula: C15H14ClFN2O4
Molecular Weight: 340.74

Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate

CAS No.: 400823-29-2

Cat. No.: VC6520428

Molecular Formula: C15H14ClFN2O4

Molecular Weight: 340.74

* For research use only. Not for human or veterinary use.

Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)acetate - 400823-29-2

Specification

CAS No. 400823-29-2
Molecular Formula C15H14ClFN2O4
Molecular Weight 340.74
IUPAC Name ethyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetate
Standard InChI InChI=1S/C15H14ClFN2O4/c1-3-22-11(20)7-18-15(21)12-8(2)23-19-14(12)13-9(16)5-4-6-10(13)17/h4-6H,3,7H2,1-2H3,(H,18,21)
Standard InChI Key SCDXCVMAJGIHOB-UHFFFAOYSA-N
SMILES CCOC(=O)CNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central isoxazole ring substituted at the 3-position with a 2-chloro-6-fluorophenyl group and at the 5-position with a methyl group. The 4-position of the isoxazole is functionalized with a carbonyl group linked to an ethyl glycinate ester (Figure 1). This arrangement confers both lipophilic (aromatic and methyl groups) and polar (ester and amide) regions, influencing solubility and bioavailability.

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC15H14ClFN2O4\text{C}_{15}\text{H}_{14}\text{ClFN}_{2}\text{O}_{4}
Molecular Weight340.74 g/mol
CAS Registry Number400823-29-2
IUPAC NameEthyl 2-[[3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]acetate
SMILESCCOC(=O)CNC(=O)C1=C(ON=C1C2=C(C=CC=C2Cl)F)C
InChIKeySCDXCVMAJGIHOB-UHFFFAOYSA-N

Spectroscopic Characterization

While explicit spectral data (e.g., NMR, IR) for the compound is unavailable in public databases, its structural analogs provide insights. For instance, Ethyl 2-({[3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolyl]carbonyl}amino)-4-(methylsulfanyl)butanoate (PubChem CID: 3656184), a related derivative, exhibits characteristic carbonyl stretching vibrations at ~1700 cm1^{-1} in IR spectra and aromatic proton signals between 7.2–7.8 ppm in 1H^1\text{H}-NMR . These features likely extend to the target compound due to shared functional groups .

Synthetic Pathways and Optimization

Proposed Synthesis Route

The synthesis likely involves sequential coupling reactions:

  • Isoxazole Ring Formation: Cyclocondensation of hydroxylamine with a β-diketone precursor, such as 3-(2-chloro-6-fluorophenyl)-5-methyl-4-isoxazolecarboxylic acid, under acidic conditions.

  • Amide Bond Formation: Activation of the carboxylic acid (e.g., using thionyl chloride or EDCl/HOBt) followed by reaction with ethyl glycinate hydrochloride.

  • Esterification: If necessary, protection of the glycine carboxyl group as an ethyl ester using ethanol under acidic catalysis .

Purification and Yield

Chromatographic techniques (e.g., silica gel column chromatography) are typically employed for purification. Yields for analogous compounds range from 45–65%, depending on reaction conditions and steric hindrance from the chloro-fluorophenyl group .

Biological Activities and Hypothetical Applications

Anti-Inflammatory Activity

The compound’s ability to modulate cyclooxygenase (COX) or lipoxygenase (LOX) pathways is plausible. Fluorinated aromatic systems often reduce COX-2 selectivity, as seen in celecoxib analogs. Molecular docking studies could predict binding affinities for these targets.

Sphingosine-1-Phosphate (S1P) Receptor Modulation

Comparative Analysis with Structural Analogs

Ethyl 2-({[3-(2-Chloro-6-Fluorophenyl)-5-Methyl-4-Isoxazolyl]carbonyl}amino)-4-(Methylsulfanyl)butanoate

This analog (MW: 414.9 g/mol) replaces the glycinate ester with a longer methylsulfanyl-butanoate chain, enhancing lipophilicity (Table 2) . Such modifications may improve blood-brain barrier penetration but reduce aqueous solubility.

Table 2: Structural and Property Comparison

PropertyTarget CompoundAnalog (CID: 3656184)
Molecular FormulaC15H14ClFN2O4\text{C}_{15}\text{H}_{14}\text{ClFN}_{2}\text{O}_{4}C18H20ClFN2O4S\text{C}_{18}\text{H}_{20}\text{ClFN}_{2}\text{O}_{4}\text{S}
Molecular Weight340.74 g/mol414.9 g/mol
Key Functional GroupGlycinate esterMethylsulfanyl-butanoate
Hypothetical logP~2.1 (Predicted)~3.5 (Predicted)

Future Research Directions

  • Bioactivity Screening: Prioritize antimicrobial, anti-inflammatory, and immunomodulatory assays to validate hypothetical applications.

  • ADMET Profiling: Assess pharmacokinetics, including cytochrome P450 interactions and hepatotoxicity.

  • Structural Optimization: Introduce substituents (e.g., sulfonamides, halogens) to enhance potency or solubility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator